molecular formula C5H4I2N2 B2542180 4,6-Diiodo-5-methylpyrimidine CAS No. 1029720-69-1

4,6-Diiodo-5-methylpyrimidine

Cat. No.: B2542180
CAS No.: 1029720-69-1
M. Wt: 345.91
InChI Key: OLNDCRLELNGQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diiodo-5-methylpyrimidine is a useful research compound. Its molecular formula is C5H4I2N2 and its molecular weight is 345.91. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

4,6-Diiodo-5-methylpyrimidine derivatives have been explored for their potential antiviral properties. For instance, a study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that some derivatives, including those with a methyl group at the 5 position, demonstrated marked inhibitory effects on retrovirus replication in cell culture. Specifically, a 5-methyl derivative showed significant inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, these compounds exhibited poor activity against DNA viruses such as herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Corrosion Inhibition

Research into thiopyrimidine derivatives, including those related to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These compounds, through electrochemical impedance spectroscopy and potentiodynamic polarization methods, have been found to exhibit significant efficiency in preventing corrosion, underlining their potential utility in industrial applications (Singh et al., 2016).

Antimicrobial Activity

Studies on the antimicrobial properties of pyrimidine derivatives, including this compound, have shown promising results. Novel compounds synthesized from this class have been found to exhibit antimicrobial activity against a range of pathogens, indicating potential applications in developing new antimicrobial agents (El-Kalyoubi et al., 2015).

Immune Response Modulation

Research into 5-substituted 2-amino-4,6-dihydroxypyrimidines and their dichloropyrimidine counterparts has shown that these compounds can inhibit immune-activated nitric oxide production. Such findings suggest potential therapeutic applications in conditions where modulation of the immune response is desirable (Jansa et al., 2014).

Synthesis Methodologies

The synthesis and process research of pyrimidine derivatives, including 4,6-Dihydroxy-2-methylpyrimidine, a potential precursor to this compound, highlight the development of efficient methodologies for producing these compounds. Such research paves the way for their application in pharmaceuticals and the explosive industry, demonstrating the broad utility of these compounds in various chemical synthesis processes (Patil et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4,6-diiodo-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNDCRLELNGQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.